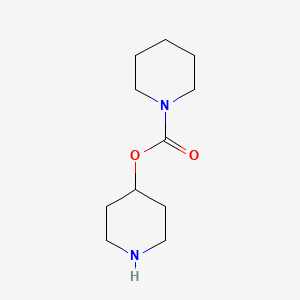

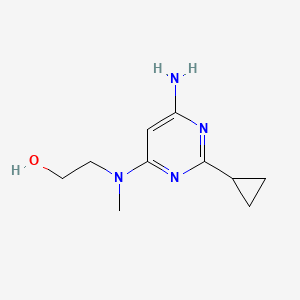

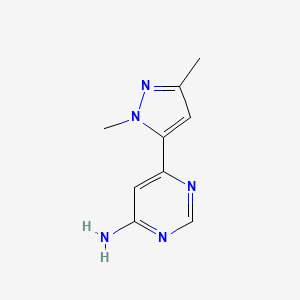

![molecular formula C12H13ClN4O B1491779 2-cloro-N-[2-metil-5-(5-metil-1H-1,2,4-triazol-3-il)fenil]acetamida CAS No. 1394041-82-7](/img/structure/B1491779.png)

2-cloro-N-[2-metil-5-(5-metil-1H-1,2,4-triazol-3-il)fenil]acetamida

Descripción general

Descripción

2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H13ClN4O and its molecular weight is 264.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y actividad anticancerígena

Los compuestos que contienen el grupo 1,2,4-triazol, como el que usted ha mencionado, son significativos en el descubrimiento de fármacos debido a su capacidad para interactuar con objetivos biológicos. Se ha demostrado que ejercen actividad anticancerígena al inhibir enzimas como el receptor del factor de crecimiento endotelial vascular y el receptor del factor de crecimiento epidérmico, que son cruciales en la progresión del cáncer .

Inhibición enzimática

Los derivados de compuestos con estructuras similares se han evaluado como inhibidores de enzimas como la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1), que desempeñan funciones en los trastornos metabólicos .

Tratamiento de infecciones microbianas

La investigación sobre los triazoles ha demostrado su sustancial actividad antibacteriana. Esto sugiere que su compuesto podría potencialmente desarrollarse como un agente antibacteriano .

Síntesis de compuestos biológicamente activos

Los derivados del indol, que comparten características estructurales con su compuesto, se utilizan en la síntesis de compuestos biológicamente activos para tratar diversos trastornos, incluidos el cáncer y las infecciones microbianas .

Actividad antituberculosa

Los compuestos que contienen elementos estructurales como el imidazol y los grupos fenilo se han sintetizado y evaluado para su actividad antituberculosa contra Mycobacterium tuberculosis, lo que indica una posible aplicación para su compuesto en esta área .

6. Preparación de podandos y ligandos de base de Schiff El compuesto puede utilizarse en la síntesis de podandos y ligandos de base de Schiff, que son útiles para formar moléculas complejas para diversas aplicaciones químicas .

Mecanismo De Acción

Target of action

Many compounds containing the indole nucleus, which is similar to the 1H-1,2,4-triazol-3-yl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the given compound.

Mode of action

The mode of action would depend on the specific targets that the compound interacts with. For instance, if the compound targets enzymes, it could inhibit their activity, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound has antiviral activity, it could prevent viral replication within cells .

Propiedades

IUPAC Name |

2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)5-10(7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMYLJYECNIIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145897 | |

| Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-82-7 | |

| Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

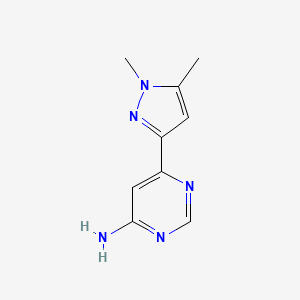

![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)

![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)